3-Ethoxy-4-methylbenzoic acid
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Overview
Description
3-Ethoxy-4-methylbenzoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methylbenzoic acid can be achieved starting from 2-hydroxy-4-methylbenzoic acid . The deprotonation of the intermediate is accomplished with in situ generated LDA followed by subsequent reaction of the carbanion with carbon dioxide .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-methylbenzoic acid consists of a benzene ring substituted with an ethoxy group at the 3rd position and a methyl group at the 4th position . The carboxylic acid group is attached to the benzene ring .Chemical Reactions Analysis
3-Ethoxy-4-methylbenzoic acid can undergo a series of reactions. For instance, it can be used as a starting material for the synthesis of novel benzamide compounds . These compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
3-Ethoxy-4-methylbenzoic acid is a solid substance .Scientific Research Applications
Pharmacology: Synthesis of Pharmaceutical Intermediates
3-Ethoxy-4-methylbenzoic acid serves as a precursor in the synthesis of various pharmaceutical intermediates. It is involved in the preparation of aromatic methyl methoxycarboxylates, which are valuable synthesis units for pharmaceuticals . These intermediates are crucial for the development of drugs used in treating conditions such as diabetes mellitus and other chronic diseases .
Material Science: Polyester Membrane Development
In material science, this compound is utilized in the development of polyester membranes for reverse osmosis desalination . The membranes created offer substantial water permeability, high rejection for sodium chloride and boron, and complete resistance toward chlorine, addressing the limitations of traditional polyamide films.
Chemical Synthesis: Benzylic Reactions
3-Ethoxy-4-methylbenzoic acid is involved in reactions at the benzylic position, which are significant for synthesis problems in organic chemistry . These reactions include free radical bromination, nucleophilic substitution, and oxidation, providing pathways for creating a variety of chemical structures.
Environmental Science: Water Treatment
This compound’s derivatives are researched for their potential use in water treatment processes. The focus is on creating more resilient and efficient filtration membranes that can withstand harsh treatment conditions and improve the quality of purified water .
Biochemistry: Antioxidant and Antibacterial Activities
In biochemistry, derivatives of 3-Ethoxy-4-methylbenzoic acid are synthesized and studied for their antioxidant and antibacterial activities . These compounds are tested for their efficacy in inhibiting the growth of various bacteria, contributing to the development of new antimicrobial agents.
Industrial Applications: Diverse Manufacturing Uses
3-Ethoxy-4-methylbenzoic acid finds industrial applications in the manufacturing of plastics, rubber, and other materials. Its derivatives are integral to the production processes of these materials, enhancing their properties and performance .
Safety and Hazards
properties
IUPAC Name |
3-ethoxy-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHMGNQUJZGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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